molecular formula C18H23NOS B7638036 2-(1-adamantylsulfanyl)-N-phenylacetamide

2-(1-adamantylsulfanyl)-N-phenylacetamide

Cat. No. B7638036
M. Wt: 301.4 g/mol
InChI Key: ONIHLDPOOKDUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantylsulfanyl)-N-phenylacetamide, also known as APSA-1, is a chemical compound that has garnered attention in the scientific community for its potential applications in research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(1-adamantylsulfanyl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and amyloid plaque formation.
Biochemical and Physiological Effects
2-(1-adamantylsulfanyl)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-adamantylsulfanyl)-N-phenylacetamide in lab experiments is its low toxicity, making it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-(1-adamantylsulfanyl)-N-phenylacetamide. One area of interest is its potential use in developing new treatments for cancer and Alzheimer's disease. Additionally, further studies could explore its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 2-(1-adamantylsulfanyl)-N-phenylacetamide involves a multi-step process that begins with the reaction of adamantane-1-thiol with N-bromoacetamide to form 2-(1-adamantylsulfanyl)acetamide. This intermediate is then reacted with phenylmagnesium bromide to yield the final product, 2-(1-adamantylsulfanyl)-N-phenylacetamide.

Scientific Research Applications

2-(1-adamantylsulfanyl)-N-phenylacetamide has been studied for its potential use in treating various diseases, such as cancer and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-(1-adamantylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c20-17(19-16-4-2-1-3-5-16)12-21-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHLDPOOKDUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantylsulfanyl)-N-phenylacetamide

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